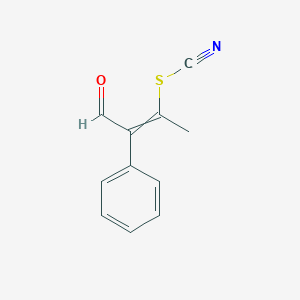
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-oxo-3-phenylbut-2-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-oxo-3-phenylbut-2-en-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiocyanate product .
Industrial production methods for thiocyanates often involve the use of alkali metal thiocyanates and organic halides. For example, the reaction of alkyl halides with sodium thiocyanate in aqueous media is a widely used method for the preparation of organic thiocyanates .
Analyse Chemischer Reaktionen
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocyanate group can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate can be compared with other similar compounds, such as phenyl thiocyanate and benzyl thiocyanate. While all these compounds contain the thiocyanate group, their chemical properties and reactivity differ due to the nature of the substituents attached to the thiocyanate group .
Eigenschaften
CAS-Nummer |
119835-53-9 |
|---|---|
Molekularformel |
C11H9NOS |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
(4-oxo-3-phenylbut-2-en-2-yl) thiocyanate |
InChI |
InChI=1S/C11H9NOS/c1-9(14-8-12)11(7-13)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI-Schlüssel |
GOESVROQYSLQIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C=O)C1=CC=CC=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
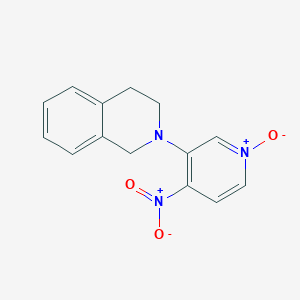
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
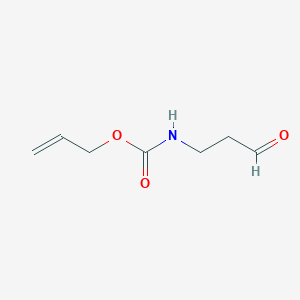
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
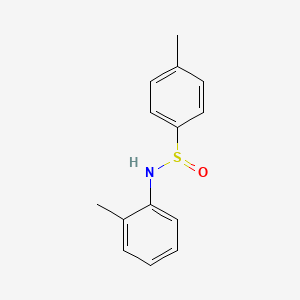
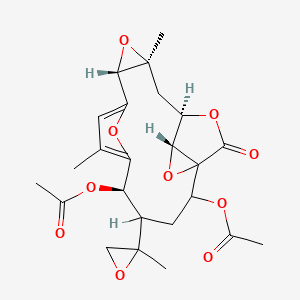
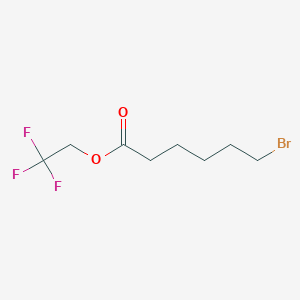
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
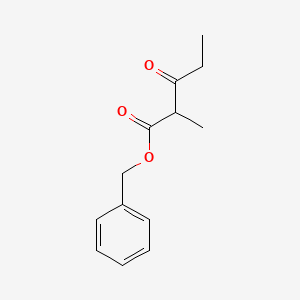
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
